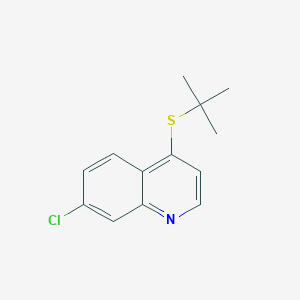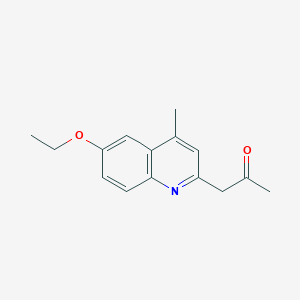
6-Acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl acetate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of an acetyl group, a hydroxy group, and an acetate group attached to a dihydronaphthalene ring. This compound is of interest due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-Acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl-acetat beinhaltet typischerweise die Acetylierung von 4-Hydroxy-7,8-dihydronaphthalen-1-yl-acetat. Die Reaktion wird unter sauren oder basischen Bedingungen mit Essigsäureanhydrid oder Acetylchlorid als Acetylierungsmittel durchgeführt. Die Reaktionsbedingungen, wie Temperatur und Lösungsmittel, können je nach gewünschter Ausbeute und Reinheit des Produkts variieren.
Industrielle Produktionsverfahren
In einem industriellen Umfeld kann die Produktion von 6-Acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl-acetat großtechnische Acetylierungsprozesse umfassen. Diese Prozesse sind auf hohe Effizienz und Wirtschaftlichkeit optimiert und verwenden oft kontinuierliche Durchflussreaktoren und automatisierte Systeme, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten.
Chemische Reaktionsanalyse
Reaktionstypen
6-Acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl-acetat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxygruppe kann zu einem Keton oder Aldehyd oxidiert werden.
Reduktion: Die Acetylgruppe kann zu einem Alkohol reduziert werden.
Substitution: Die Acetylgruppe kann durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.
Substitution: Nucleophile wie Amine oder Thiole können unter basischen oder sauren Bedingungen in Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann Oxidation beispielsweise Ketone oder Aldehyde ergeben, während Reduktion Alkohole produzieren kann. Substitutionsreaktionen können zu einer Vielzahl von funktionalisierten Derivaten führen.
Analyse Chemischer Reaktionen
Types of Reactions
6-Acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
6-Acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl-acetat hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Die potenzielle biologische Aktivität der Verbindung macht sie zu einem Kandidaten für Studien in der Pharmakologie und Toxikologie.
Medizin: Es wird geforscht, um ihr Potenzial als therapeutisches Mittel für verschiedene Krankheiten zu untersuchen.
Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 6-Acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl-acetat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Hydroxy- und Acetylgruppen spielen eine entscheidende Rolle für seine Reaktivität und biologische Aktivität. Die Verbindung kann wirken, indem sie die Enzymaktivität moduliert, an Rezeptoren bindet oder zelluläre Signalwege verändert.
Wirkmechanismus
The mechanism of action of 6-Acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl acetate involves its interaction with specific molecular targets and pathways. The hydroxy and acetyl groups play a crucial role in its reactivity and biological activity. The compound may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-Hydroxy-7,8-dihydronaphthalen-1-yl-acetat
- 6-Acetyl-4-hydroxy-1-naphthyl-acetat
- 4-Acetyl-7,8-dihydronaphthalen-1-yl-acetat
Einzigartigkeit
6-Acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl-acetat ist aufgrund der spezifischen Anordnung seiner funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine Kombination aus Acetyl-, Hydroxy- und Acetylgruppen an einem Dihydronaphthalinring unterscheidet sie von ähnlichen Verbindungen und macht sie zu einem wertvollen Forschungsobjekt und Anwendungsgebiet.
Eigenschaften
CAS-Nummer |
88928-59-0 |
|---|---|
Molekularformel |
C14H14O4 |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
(6-acetyl-4-hydroxy-7,8-dihydronaphthalen-1-yl) acetate |
InChI |
InChI=1S/C14H14O4/c1-8(15)10-3-4-11-12(7-10)13(17)5-6-14(11)18-9(2)16/h5-7,17H,3-4H2,1-2H3 |
InChI-Schlüssel |
DPEVMWVRDVXIKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=CC(=C2CC1)OC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


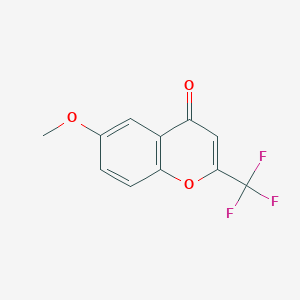
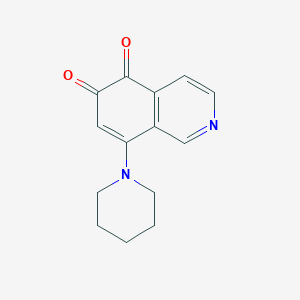

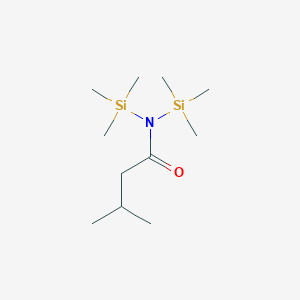

![9-Chloro-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11867479.png)
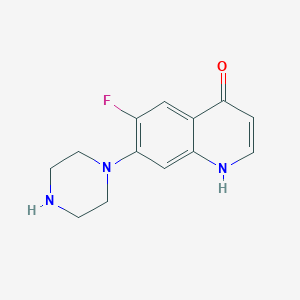
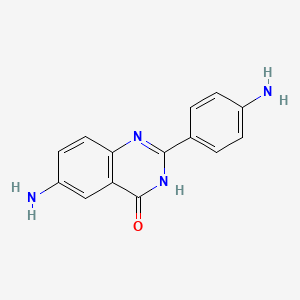


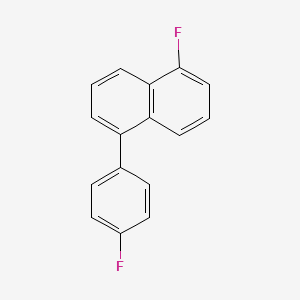
![3-Methyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11867542.png)
